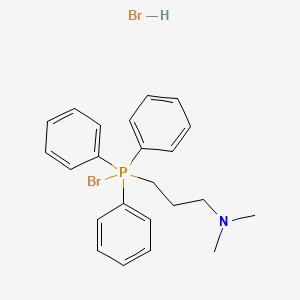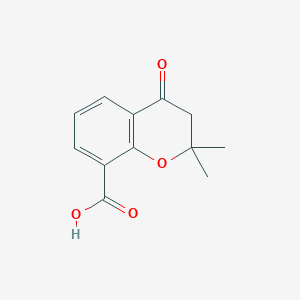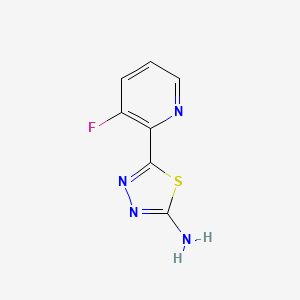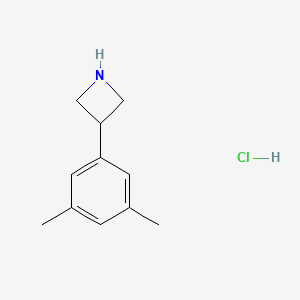![molecular formula C15H20N2O6 B13708492 Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by its complex structure, which includes a carbobenzyloxy (Cbz) protecting group, an amino group, and a hydroxypropanamido moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate typically involves multiple steps, starting from readily available starting materials. . This method ensures high enantioselectivity and yields the desired chiral product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Borane (BH₃) and chiral oxazaborolidine catalysts are often used in enantioselective reductions.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various chiral alcohols or amines.
Applications De Recherche Scientifique
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-[(S)-2-amino-3-hydroxypropanamido]propanoate: Lacks the Cbz protecting group, leading to different reactivity and applications.
Methyl ®-2-[(S)-2-(Boc-amino)-3-hydroxypropanamido]propanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity.
Methyl ®-2-[(S)-2-(Fmoc-amino)-3-hydroxypropanamido]propanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Uniqueness
Methyl ®-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. The presence of the Cbz protecting group also provides stability and facilitates the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21) |
Clé InChI |
QWGCABODXPAQFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



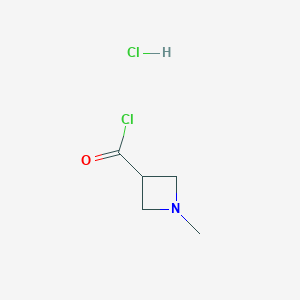
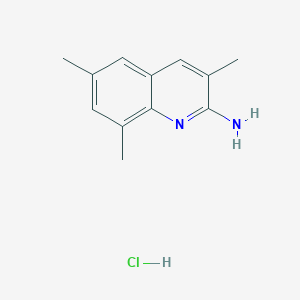


![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
